![molecular formula C11H10N2O4 B2692602 5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 2137986-81-1](/img/structure/B2692602.png)
5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
“5-(Methoxycarbonyl)pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 17874-79-2 . It has a molecular weight of 180.14 . The IUPAC name for this compound is 5-(methoxycarbonyl)picolinate .
Molecular Structure Analysis
The InChI code for “5-(Methoxycarbonyl)pyridine-2-carboxylic acid” is 1S/C8H7NO4/c1-13-8(12)5-2-3-6(7(10)11)9-4-5/h2-4H,1H3,(H,10,11)/p-1 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The compound has a molecular weight of 180.14 . It has a predicted density of 1.361±0.06 g/cm3 . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Structure : The synthesis of related compounds involves various chemical transformations highlighting the reactivity of carboxylic acid derivatives and methoxycarbonyl groups. For instance, the study on the synthesis of marine natural products demonstrates the utility of methoxy groups in stereoselective electrochemical oxidation (Sunilkumar et al., 2003). Similarly, pyridinium ylides' reactions with alkyl diazoacetates, leading to complex heterocyclic structures, underscore the versatility of methoxycarbonyl groups in synthesizing densely functionalized molecules (Tomilov et al., 2005).
Catalysis and Decarboxylation : Research on decarboxylative coupling reactions, such as the Rh(III)-catalyzed coupling of acrylic acids with unsaturated oxime esters, illustrates the potential for carboxylic acids to serve as activators in synthesizing substituted pyridines, providing a methodological foundation for investigating the reactivity of similar carboxylic acid derivatives (Neely & Rovis, 2014).
Rearrangements and Functionalization : Studies on the rearrangement of chlorinated pyrrolidin-2-ones into 5-methoxylated 3-pyrrolin-2-ones reveal strategies for introducing methoxycarbonyl functionalities, which might be relevant for modifying the structure of "5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid" (Ghelfi et al., 2003).
Safety And Hazards
properties
IUPAC Name |
5-methoxycarbonyl-1-methylpyrrolo[2,3-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-13-8(10(14)15)4-6-3-7(11(16)17-2)5-12-9(6)13/h3-5H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNHAGPULAKCIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC(=CN=C21)C(=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
CAS RN |
2137986-81-1 |
Source
|
Record name | 5-(methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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